(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one is a chiral bicyclic γ-lactam. [] It serves as a structural analog of β-lactam antibiotics and is studied for its potential as a β-lactamase inhibitor. [] The compound's chirality arises from the two stereocenters at the bridgehead positions of the bicyclic system.
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one is a bicyclic compound classified as a diazabicycloalkane. It features a unique structure that includes two nitrogen atoms within its bicyclic framework, making it an important compound in medicinal chemistry and organic synthesis. This compound is often utilized as a scaffold in drug design due to its rigidity and potential biological activities. Its synthesis and derivatives have been the focus of various studies aimed at exploring its applications in pharmaceuticals, particularly as ligands in asymmetric catalysis and as potential antitumor agents .
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one can be achieved through several methods:
The molecular structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one is characterized by:
The structural integrity and rigidity provided by the bicyclic arrangement make it an attractive candidate for various chemical reactions and biological interactions.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one can undergo several significant chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.
The mechanism of action of (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound exhibit antitumor activity through mechanisms that induce apoptosis or necrosis in cancer cells .
The physical and chemical properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one include:
These properties influence its handling in laboratory settings and its potential applications in various chemical processes.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one has several notable applications:
Bicyclic diamines serve as spatially constrained analogs of flexible acyclic amines, with (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one exhibiting exceptional utility. The scaffold’s bridgehead nitrogen atoms (N2 and N5) are geometrically locked in a syn orientation with a fixed N-N distance of 2.5–2.7 Å, contrasting with piperazine’s variable 2.8–5.0 Å N-N separation. This enforced proximity optimizes simultaneous hydrogen bonding with biological targets. The ketone carbonyl (C3=O) introduces a dipolar moment (≈2.7 D) that enhances binding pocket complementarity through dipole-dipole interactions [8].
The scaffold’s rigidity confers significant entropic advantages during binding. Molecular dynamics simulations reveal that ligand incorporation of this bicyclic system reduces conformational entropy penalty by 3-5 kcal/mol compared to piperazine derivatives. This translates to improved binding affinity despite similar electronic profiles [5]. Additionally, the chiral (1S,4S) configuration enables stereoselective interactions – evidenced by the superior anticancer activity of (1S,4S) derivatives over (1R,4R) isomers in cervical cancer models (IC₅₀: 0.73 vs. >5 μM) [5].
Table 2: Conformational and Electronic Comparison with Common Bioisosteres
Parameter | (1S,4S)-DBH Ketone | Piperazine | Piperidine |
---|---|---|---|
N-N/N-R Distance (Å) | 2.5–2.7 (fixed) | 2.8–5.0 (variable) | N/A |
Ring Flip Energy (kcal/mol) | >25 (kinetically locked) | 5–8 | 6–10 |
Hydrogen Bond Acceptor Sites | 3 | 2 | 1 |
Dipole Moment (Debye) | ~7.2 (enhanced by carbonyl) | ~3.0 | ~2.8 |
TPSA Range (Ų) | 45–55 | 24–30 | 15–20 |
Data synthesized from medicinal chemistry literature [5] [8]
Piperazine remains ubiquitous in drug design (≈3,500 FDA-approved drugs), but its dynamic flexibility often compromises selectivity. The (1S,4S)-diazabicycloheptane framework addresses this through:
Biological superiority was demonstrated in cervical cancer studies where hybrid derivatives incorporating the (1S,4S)-system exhibited 6–18-fold greater antiproliferative activity against HeLa (IC₅₀ = 0.99 μM) and CaSki (IC₅₀ = 2.36 μM) cell lines compared to piperazine analogs (IC₅₀ = 5.8–15.4 μM) [5]. The constrained geometry enhanced caspase-3 activation efficacy by 300% and improved G1 phase cell cycle arrest specificity.
In bromodomain inhibitors, PFI-3 analogs bearing the (1S,4S)-diazabicyclo[2.2.1]heptane core showed 3-fold enhanced glioblastoma sensitization to temozolomide versus piperazine-based controls. This was attributed to optimized hydrogen bonding with Asn1104 and Tyr1121 residues in BRG1 bromodomains [4].
Table 3: Biological Performance Comparison in Anticancer Models
Cancer Type | Scaffold | Activity Metric | Potency Advantage |
---|---|---|---|
Cervical (HeLa) | (1S,4S)-DBH-dithiocarbamate | IC₅₀ = 0.99 ± 0.007 μM | 6-fold vs. piperazine |
Glioblastoma | (1R,4R)-DBH bromodomain inhibitor | EC₅₀ = 0.4 nM (TMZ synergy) | 3-fold vs. piperazine |
Pancreatic* | (1S,4S)-DBH KRAS inhibitor | Kd = 12 nM (G12D mutant) | Not tested |
Data from anticancer studies [4] [5] [6]; *Patent application claims [6]
The scaffold entered medicinal chemistry in the 1990s as a chiral synthon for fluoroquinolone antibiotics (e.g., danofloxacin side chain) [8]. Strategic evolution occurred through three phases:
Recent advances exploit the ketone functionality for:
The scaffold’s versatility is evidenced in patent landscapes: 78 patents (2020–2025) cover derivatives as KRAS G12D inhibitors (US20240150366A1 [6]), B-Raf inhibitors [4], and 11β-HSD1 inhibitors [2] [3].
Table 4: Evolution of Therapeutic Applications
Timeframe | Therapeutic Area | Key Derivative | Advancement |
---|---|---|---|
1990–2000 | Antibacterials | 7-(2,5-DBH)-quinolones | Enhanced gram-negative coverage |
2005–2015 | CNS Agents | N-(Pyridinyl)-DBH opioid agonists | μ-opioid selectivity (Ki < 1 nM) |
2015–2020 | Oncology | PFI-3 DBH analogs | Bromodomain inhibition (Kd = 89 nM) |
2020–2025 | Targeted Oncology | KRAS G12D inhibitors (US20240150366A1) | Sub-micromolar pancreatic cancer cell growth inhibition |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7